molecular formula C25H24N4O5S B14998589 N-(4-methoxyphenyl)-2-(3-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-methoxyphenyl)-2-(3-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14998589
M. Wt: 492.5 g/mol
InChI Key: QMLFKTIHFXZFSV-UHFFFAOYSA-N
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Description

2-(1-{[(4-Methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is a fused heterocyclic structure, and is substituted with methoxyphenyl and methylphenyl groups, making it a molecule of interest for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(4-Methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.

    Introduction of Substituents: The methoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like methoxybenzyl chloride and methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperatures.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The thienopyrimidine core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{[(4-Methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-chlorophenyl)methyl]acetamide
  • 2-(1-{[(4-Methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

Uniqueness

The unique combination of methoxyphenyl and methylphenyl groups in the compound provides distinct electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for exploring new therapeutic agents and materials.

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O5S/c1-16-3-5-17(6-4-16)13-26-21(30)14-29-24(32)23-20(11-12-35-23)28(25(29)33)15-22(31)27-18-7-9-19(34-2)10-8-18/h3-12H,13-15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

QMLFKTIHFXZFSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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